N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Description
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a hydroxylamine derivative characterized by an ethylidene backbone linked to a phenyl ring substituted with a 2,2,2-trifluoroethoxy group. Its IUPAC name, (E)-N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine, reflects the stereochemistry (E-configuration) and substituent arrangement . The trifluoroethoxy group contributes to its unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7(14-15)8-2-4-9(5-3-8)16-6-10(11,12)13/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIHLFVRBJNLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Component | Role | Notes |
|---|---|---|
| 4-(2,2,2-trifluoroethoxy)benzaldehyde | Aldehyde precursor | Prepared or commercially available |
| Hydroxylamine hydrochloride or sulfate | Nucleophile for oxime formation | Used in stoichiometric amounts |
| Organic solvent (ethanol or methanol) | Reaction medium | Suitable for reflux conditions |
| Base (e.g., sodium hydroxide) | To maintain basic pH | Facilitates oxime formation |
Reaction Conditions
- The aldehyde and hydroxylamine salt are dissolved in an organic solvent such as ethanol or methanol.
- The mixture is heated to reflux, typically for several hours (4–8 hours), to ensure complete conversion.
- A base such as sodium hydroxide solution (30%) is added gradually to maintain a basic environment.
- The reaction progress is monitored by chromatographic techniques such as Gas Liquid Chromatography (GLC).
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl carbon, forming an intermediate oxime after elimination of water.
Workup and Purification
- Upon completion, the reaction mixture is cooled.
- The product is extracted using an organic solvent such as dichloromethane.
- The crude product is isolated by solvent evaporation.
- Purification is achieved by recrystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
- The purified product typically exhibits purity greater than 99%.
Alternative Synthetic Routes and Catalytic Systems
While the above method is classical, some advanced processes involve:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Employment of catalytic systems involving transition metal ligands (e.g., Fe, Ir, Ru complexes) and organic acids in the preparation of key intermediates such as trifluoromethyl acetophenone derivatives.
- Grignard reagent formation from halo benzotrifluoride and magnesium metal in organic solvents, followed by reaction with ketenes to form trifluoromethyl acetophenone intermediates, which are then converted to the oxime by reaction with hydroxylamine salts.
Representative Reaction Scheme
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Formation of Grignard reagent from halo benzotrifluoride and Mg metal | Organic solvent (THF), catalytic iodine, 40-50°C, 2-4 h | Not specified |
| 2 | Reaction of Grignard reagent with ketene in hydrocarbon solvent with transition metal ligand catalyst | 0 to -10°C, 2-3 h, under N₂ atmosphere | 75–85 |
| 3 | Condensation of trifluoromethyl acetophenone with hydroxylamine salt | Aliphatic alcohol solvent, 40–45°C, 5–7 h | 80–85 |
| 4 | Purification by crystallization using cyclopentane or cyclohexane | Ambient temperature | >99% purity |
Research Findings and Advantages of the Described Methods
- The use of an isomeric mixture of halo benzotrifluoride (meta:para:ortho = 96:3:1) improves selectivity towards the desired meta-substituted product.
- Catalytic amounts of iodine or ethylene dibromide enhance Grignard reagent formation efficiency.
- Transition metal ligand-acid complexes (e.g., Fe(AcAc)₃ with acetic acid) facilitate the ketene addition reaction, improving yield and selectivity.
- The overall process reduces the number of reaction steps compared to traditional nitration-hydrogenation-diazonium routes.
- The process generates fewer unwanted isomers and is more environmentally friendly due to reduced effluent generation.
- Purification by simple crystallization avoids complex chromatographic methods, enhancing scalability.
Summary Table of Key Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Solvent for Grignard formation | Tetrahydrofuran (THF) | 150 mL per 50 g halo benzotrifluoride |
| Catalyst for Grignard formation | Iodine, ethylene dibromide | Catalytic amounts |
| Temperature (Grignard formation) | 40–50 °C | |
| Ketene addition solvent | Aromatic hydrocarbons (toluene, xylene) | 75 mL |
| Temperature (ketene addition) | 0 to -10 °C | |
| Reaction time (ketene addition) | 2–3 hours | |
| Hydroxylamine salt | Hydroxylamine hydrochloride or sulfate | Stoichiometric |
| Base addition | 30% NaOH solution | 1–1.3 equivalents |
| Reaction temperature (oxime formation) | 40–45 °C | |
| Reaction time (oxime formation) | 5–7 hours | |
| Purification solvent | Cyclopentane, cyclohexane | Ambient temperature |
| Final product purity | >99% | |
| Overall yield | 75–85% (for key steps) |
Chemical Reactions Analysis
Types of Reactions: N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethylidene hydroxylamines , which are often synthesized via condensation reactions between hydroxylamines and ketones or aldehydes. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- Trifluoroethoxy Group : The target compound’s trifluoroethoxy moiety is comparable to motifs in patented pharmaceuticals (e.g., ), where fluorine enhances stability and binding affinity .
- Hydrazine Derivatives : Compounds like N-(2,6-dichloro-4-trifluoromethylphenyl)hydrazine () are intermediates in polymer synthesis, highlighting the versatility of fluorinated ethylidene derivatives in materials science .
Stability and Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group increases logP compared to non-fluorinated or difluoroethoxy analogs, improving membrane permeability .
- Acid Stability : Fluorinated ethers generally resist hydrolysis under acidic conditions, suggesting the target compound’s suitability for oral formulations .
Biological Activity
N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C10H10F3NO2. This compound is notable for its unique trifluoroethoxy group attached to a phenyl ring, which contributes to its potential biological activities. Research into its biological activity has revealed promising applications in various fields, including medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3NO2 |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | (NE)-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine |
| InChI Key | CZIHLFVRBJNLMU-VGOFMYFVSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride in an organic solvent like ethanol or methanol. The addition of a base such as sodium acetate facilitates the formation of the desired product. Industrial methods may utilize continuous flow reactors to enhance efficiency and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethoxy group enhances lipophilicity, allowing for better interaction with lipid membranes and intracellular targets. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of hydroxylamines can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms often involve disruption of cellular processes or direct interaction with microbial cell walls.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that this compound can reduce cell viability in several cancer cell lines.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated an IC50 value of approximately 25 µM against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anticancer Effects
In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM after 48 hours of treatment, indicating significant anticancer activity . Further studies are necessary to elucidate the precise mechanisms involved.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-{1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine and related compounds?
The synthesis of trifluoroethoxy-containing compounds typically involves condensation reactions. For example, analogous structures are synthesized by reacting hydroxylamine derivatives with ketones or aldehydes under acidic or neutral conditions . In one protocol, a phenyl isocyanate intermediate (e.g., 3,4-bis-(2,2,2-trifluoroethoxy)phenyl isocyanate) is reacted with amines in chloroform to form urea derivatives, with yields optimized by controlling stoichiometry and reaction time . For hydroxylamine derivatives, condensation of hydroxylamine with a trifluoroethoxy-substituted ketone precursor is a plausible route, followed by purification via recrystallization from solvents like ethyl acetate or diethyl ether .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Elemental Analysis : To verify purity and confirm the empirical formula (e.g., %C, %H, %N discrepancies ≤0.5% between calculated and observed values) .
- Infrared (IR) Spectroscopy : Identifies functional groups such as hydroxylamine (N–O stretch ~4324 cm⁻¹) and trifluoroethoxy (C–F stretches ~1130–1260 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the ethylidene and aromatic proton environments, while ¹⁹F NMR confirms the trifluoroethoxy group .
- Melting Point Determination : Assesses crystallinity and purity (e.g., sharp melting points with minimal decomposition) .
Q. How should this compound be stored to ensure stability?
Storage at -20°C in airtight containers under inert gas (e.g., argon) is recommended to prevent hydrolysis or oxidation. Stability studies on similar compounds indicate a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. What are the challenges in optimizing synthetic yields for this compound, and how can they be addressed?
Low yields often arise from steric hindrance at the ethylidene moiety or side reactions during condensation. Strategies include:
- Catalytic Acid/Base Use : For example, p-toluenesulfonic acid enhances reaction rates in hydroxylamine condensations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Stepwise Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product before recrystallization .
Q. How can researchers resolve discrepancies in elemental analysis data for this compound?
Discrepancies in %C/%N (e.g., observed 49.4% C vs. calculated 49.89% in related compounds ) may indicate incomplete drying or residual solvents. Solutions include:
- Thermogravimetric Analysis (TGA) : Quantifies residual solvent content.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion accuracy (e.g., ±1 ppm error).
- Repeated Recrystallization : Ensures removal of hygroscopic impurities.
Q. What pharmacological mechanisms or therapeutic applications are hypothesized for this compound?
While direct data is limited, structurally related trifluoroethoxy compounds exhibit enzyme inhibitory activity . For instance, a Gaucher’s disease candidate (T-690) with a trifluoroethoxy group acts as a glucosylceramide synthase inhibitor, suggesting potential applications in lysosomal storage disorders . Mechanistic studies might involve:
Q. How can researchers assess the compound’s reactivity in downstream functionalization?
The hydroxylamine moiety is prone to oxidation, while the trifluoroethoxy group is electron-withdrawing. Reactivity can be probed via:
- Oxidative Stability Tests : Exposure to H₂O₂ or O₂ to track degradation by HPLC .
- Nucleophilic Substitution : Replacing the trifluoroethoxy group with other alkoxides under basic conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the phenyl ring using Pd catalysts .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?
Discrepancies arise from crystallinity and substituent effects. For example, trifluoroethoxy groups enhance solubility in chloroform but reduce it in water due to hydrophobicity. Experimental verification via Hansen Solubility Parameters is advised to tailor solvent systems for reactions .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
